molecular formula C22H27NO6S B5177017 Ethyl 6-methyl-2-[(3,4,5-trimethoxyphenyl)carbonylamino]-4,5,6,7-tetrahydroben zo[b]thiophene-3-carboxylate CAS No. 5937-71-3

Ethyl 6-methyl-2-[(3,4,5-trimethoxyphenyl)carbonylamino]-4,5,6,7-tetrahydroben zo[b]thiophene-3-carboxylate

Cat. No.: B5177017
CAS No.: 5937-71-3
M. Wt: 433.5 g/mol
InChI Key: CJOYUCIGMRTPAW-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-[(3,4,5-trimethoxyphenyl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic tetrahydrobenzo[b]thiophene derivative characterized by a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a methyl group at position 6, an ethyl carboxylate at position 3, and a 3,4,5-trimethoxyphenylcarboxamido group at position 2.

Properties

IUPAC Name

ethyl 6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6S/c1-6-29-22(25)18-14-8-7-12(2)9-17(14)30-21(18)23-20(24)13-10-15(26-3)19(28-5)16(11-13)27-4/h10-12H,6-9H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOYUCIGMRTPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383093
Record name ST50007779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5937-71-3
Record name ST50007779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-[(3,4,5-trimethoxyphenyl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b]thiophene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the trimethoxyphenyl group is introduced using an acyl chloride derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-[(3,4,5-trimethoxyphenyl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the benzo[b]thiophene core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 6-methyl-2-[(3,4,5-trimethoxyphenyl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-[(3,4,5-trimethoxyphenyl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a) Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 76981-82-3)
  • Substituents : Benzamido group at position 2 (vs. 3,4,5-trimethoxyphenylcarboxamido).
  • Synthesis: Prepared via acylation of the 2-amino intermediate with benzoyl chloride under reflux conditions .
  • Key Differences : The absence of methoxy groups reduces steric bulk and lipophilicity compared to the trimethoxyphenyl variant. This impacts binding affinity in molecular docking studies, particularly in hydrophobic pockets .
b) Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2)
  • Substituents: Free amino group at position 2 (vs. carboxamido group).
  • Properties : Lower molecular weight (225.31 g/mol vs. ~415 g/mol for the trimethoxyphenyl derivative) and higher solubility in polar solvents.
  • Applications : Serves as a precursor for further functionalization via reactions with acyl chlorides or anhydrides, as demonstrated in the synthesis of amide and carbamate derivatives .
c) Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Substituents : 4-Hydroxyphenylglyoxylamide group at position 2.
  • Synthesis : Synthesized via a Petasis reaction involving 4-hydroxyphenylboronic acid, yielding a 22% isolated product .

Physicochemical and Spectral Properties

Property Target Compound Ethyl 2-benzamido-6-methyl Derivative Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Molecular Weight ~415 g/mol (estimated) ~343.4 g/mol 225.31 g/mol
Melting Point Not reported Not reported 117–118 °C
Lipophilicity (LogP) Predicted higher (trimethoxyphenyl) Moderate (benzamido) 3.3
NMR Signatures δ ~1.3 (ethyl CH3), δ ~3.8 (OCH3) δ ~7.5 (aromatic protons) δ 1.35 (ethyl CH3), δ 5.98 (NH2)

Biological Activity

Ethyl 6-methyl-2-[(3,4,5-trimethoxyphenyl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. Its structure includes a benzo[b]thiophene core and various functional groups that contribute to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including anticancer properties, antimicrobial effects, and anti-inflammatory activities.

Chemical Structure and Properties

  • Molecular Formula : C22H27NO6S
  • Molecular Weight : 419.5 g/mol
  • IUPAC Name : Ethyl 6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

The presence of multiple methoxy groups enhances the compound's lipophilicity and may influence its pharmacological properties. The thiophene and benzene rings contribute to its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells. For example, one derivative showed an IC50 value of 23.2 µM against MCF-7 breast cancer cells, indicating a potent effect on cell viability and apoptosis induction .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed an increase in G2/M-phase cell cycle arrest in treated cells compared to controls .
CompoundIC50 (µM)Effect
Derivative A23.2Induces apoptosis in MCF-7 cells
Derivative B49.9Moderate inhibition of cell proliferation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Inhibition : Certain structural analogs have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate promising bacteriostatic activity.

Anti-inflammatory Effects

Compounds related to ethyl 6-methyl-2-[(3,4,5-trimethoxyphenyl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may modulate inflammatory pathways:

  • Cytokine Modulation : Preliminary studies suggest that these compounds can reduce the levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic benefits for inflammatory diseases.

Case Studies and Research Findings

  • Study on Breast Cancer Cells :
    • Researchers conducted a study using MCF-7 cells treated with a derivative of the compound.
    • Results showed significant apoptosis induction with a notable reduction in cell viability (26.86% decrease) after 48 hours of treatment .
  • Antimicrobial Activity Evaluation :
    • A series of tests were performed against bacterial strains to determine MIC values.
    • The compound demonstrated effective inhibition at low concentrations (MIC = 4 µg/ml for S. aureus), supporting its potential as an antimicrobial agent.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Answer:
The synthesis involves a multi-step process:

  • Core formation : The tetrahydrobenzo[b]thiophene core is typically synthesized via the Gewald reaction, combining cyclohexanone derivatives with ethyl cyanoacetate and sulfur in solvents like ethanol or DMF under reflux (60–80°C) .
  • Substituent introduction : The 3,4,5-trimethoxyphenylcarbonylamino group is introduced via amide coupling. This step often uses activating agents (e.g., DCC or HATU) in anhydrous DMF or DCM at 0–25°C to minimize side reactions .
  • Esterification : Ethyl ester formation is achieved through nucleophilic acyl substitution, requiring controlled pH (neutral to slightly basic) .
    Key optimization factors : Solvent polarity (DMF enhances solubility of aromatic intermediates), temperature control (prevents decomposition), and stoichiometric ratios (excess acylating agents improve yields) .

Basic: Which analytical techniques are essential for confirming its structural integrity and purity?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying substituent positions and confirming the absence of unreacted intermediates. For example, the 3,4,5-trimethoxyphenyl group shows distinct aromatic proton signals at δ 6.5–7.0 ppm and methoxy peaks near δ 3.8 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C24_{24}H28_{28}N2_{2}O6_{6}S) and detects isotopic patterns .
  • HPLC : Reverse-phase HPLC with gradients (e.g., MeCN:H2_2O from 30%→100%) identifies impurities. Purity >95% is typically required for biological assays .

Advanced: How does the 3,4,5-trimethoxyphenyl group influence biological activity compared to other substituents?

Answer:
The trimethoxyphenyl group enhances tubulin polymerization inhibition by mimicking colchicine’s binding pocket. Comparative studies show:

SubstituentIC50_{50} (nM)Selectivity for Cancer CellsReference
3,4,5-Trimethoxyphenyl12 ± 2High (HeLa, MCF-7)
Phenyl45 ± 5Moderate
4-Methoxyphenyl28 ± 3Low

The methoxy groups improve hydrophobic interactions with β-tubulin’s Leu275^{275} and Asn258^{258} residues, confirmed via molecular docking .

Advanced: What strategies optimize regioselectivity during functionalization of the thiophene core?

Answer:

  • Directing groups : The ethyl carboxylate at position 3 acts as an electron-withdrawing group, directing electrophilic substitution to position 2 .
  • Catalytic control : Use of Lewis acids (e.g., ZnCl2_2) in DMF enhances regioselectivity during acylation by stabilizing transition states .
  • Solvent effects : Polar aprotic solvents (DMSO) favor nucleophilic attack at the carbonylamino group, reducing byproducts .

Basic: What solvent systems are optimal for its synthesis, and why?

Answer:

  • DMF/DMSO : Ideal for amide coupling due to high polarity and ability to dissolve aromatic intermediates .
  • Ethanol : Preferred for Gewald reaction steps; protic solvents stabilize sulfur intermediates .
  • Dichloromethane : Used for acid-sensitive reactions (e.g., esterification) due to inertness .

Advanced: How does this compound interact with tubulin, and what methodologies validate this mechanism?

Answer:

  • Surface plasmon resonance (SPR) : Measures binding affinity (Kd_d = 8.3 nM) to purified tubulin .
  • Molecular docking : Simulations (AutoDock Vina) show hydrogen bonding between the carbonylamino group and tubulin’s Thr179^{179} .
  • Immunofluorescence microscopy : Confirms disruption of microtubule networks in HeLa cells at 100 nM .

Basic: What are common impurities in its synthesis, and how are they addressed?

Answer:

  • Unreacted intermediates : Residual cyclohexanone derivatives are removed via silica gel chromatography (hexane:EtOAc 3:1) .
  • Di-acylated byproducts : Controlled stoichiometry (1:1.05 ratio of core to acylating agent) minimizes this .
  • Oxidation products : Use of inert atmosphere (N2_2) prevents thiophene ring oxidation .

Advanced: What structure-activity relationship (SAR) studies highlight critical functional groups?

Answer:

ModificationEffect on Activity
Removal of 6-methyl group↓ Cytotoxicity (IC50_{50} increases 4-fold)
Replacement of ethyl ester with methyl↓ Solubility, ↑ Metabolic stability
Substitution of trimethoxyphenyl with furanLoss of tubulin binding

Data from suggest the 6-methyl and trimethoxyphenyl groups are indispensable for antiproliferative activity.

Basic: How is the compound’s stability assessed under varying pH and temperature?

Answer:

  • pH stability : Incubation in buffers (pH 2–12, 37°C) for 24 h shows degradation only at pH <3 (acidic hydrolysis of ester group) .
  • Thermal stability : Thermogravimetric analysis (TGA) indicates decomposition >200°C, confirming stability at room temperature .

Advanced: What computational methods guide its optimization for enhanced pharmacokinetics?

Answer:

  • ADMET prediction : SwissADME predicts high Caco-2 permeability (log P = 3.2) but moderate hepatic clearance .
  • QM/MM simulations : Identify the 3,4,5-trimethoxyphenyl group as a metabolic hotspot; blocking with fluorine improves half-life .

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